molecular formula C6H3ClF2O3S B1442529 3,5-Difluoro-2-hydroxybenzene-1-sulfonyl chloride CAS No. 165661-51-8

3,5-Difluoro-2-hydroxybenzene-1-sulfonyl chloride

Cat. No. B1442529
M. Wt: 228.6 g/mol
InChI Key: CYSQNLICVNFGRR-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-hydroxybenzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 165661-51-8 . It has a molecular weight of 228.6 and its IUPAC name is 3,5-difluoro-2-hydroxybenzenesulfonyl chloride .


Molecular Structure Analysis

The InChI code for 3,5-Difluoro-2-hydroxybenzene-1-sulfonyl chloride is 1S/C6H3ClF2O3S/c7-13(11,12)5-2-3(8)1-4(9)6(5)10/h1-2,10H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The melting point of 3,5-Difluoro-2-hydroxybenzene-1-sulfonyl chloride is 65-68°C .

Scientific Research Applications

Synthesis and Chemical Reactions

3,5-Difluoro-2-hydroxybenzene-1-sulfonyl chloride is used in various chemical syntheses. Cremlyn and Cronje (1979) synthesized different substituted benzenesulfonyl chlorides, including 3,5-dichloro-2-hydroxybenzenesulfonyl chloride, which was then reacted with nucleophilic reagents such as ammonia and amines. These derivatives have potential applications as herbicides (Cremlyn & Cronje, 1979). Additionally, Moore (2003) developed a method to synthesize high-purity 1-chloro-2,6-difluorobenzene, utilizing sulfonyl chloride to direct fluorine substitution, useful in agricultural and pharmaceutical applications (Moore, 2003).

Polymeric Applications

Rubinstein and Patchornik (1975) used a derivative of sulfonyl chloride, poly(3,5-diethylstyrene) sulfonyl chloride, in the synthesis of internucleotide bonds, highlighting its utility in oligonucleotide synthesis (Rubinstein & Patchornik, 1975).

Pharmaceutical Research

In the pharmaceutical field, Scozzafava et al. (2000) utilized various sulfonyl chlorides, including perfluoroalkyl/arylsulfonyl chlorides, to synthesize carbonic anhydrase inhibitors, which have potential as antiglaucoma drugs (Scozzafava et al., 2000).

Industrial and Agricultural Applications

Lezina, Rubtsova, and Kuchin (2011) discussed the synthesis of sulfonyl chlorides, including their use in detergents, ion-exchange resins, elastomers, and herbicides, highlighting the broad industrial and agricultural applications of these compounds (Lezina, Rubtsova, & Kuchin, 2011).

Safety And Hazards

The safety information for 3,5-Difluoro-2-hydroxybenzene-1-sulfonyl chloride indicates that it should be handled under inert gas and protected from moisture . It should be kept cool and protected from sunlight . The compound should not be subjected to grinding, shock, or friction . It is also recommended to use personal protective equipment as required .

properties

IUPAC Name

3,5-difluoro-2-hydroxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2O3S/c7-13(11,12)5-2-3(8)1-4(9)6(5)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSQNLICVNFGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717310
Record name 3,5-Difluoro-2-hydroxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-2-hydroxybenzene-1-sulfonyl chloride

CAS RN

165661-51-8
Record name 3,5-Difluoro-2-hydroxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-difluoro-2-hydroxybenzene-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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